molecular formula C13H11N5O3 B2973069 1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid CAS No. 1338683-32-1

1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid

Cat. No.: B2973069
CAS No.: 1338683-32-1
M. Wt: 285.263
InChI Key: CYZHKKVJODKKHF-UHFFFAOYSA-N
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Description

1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid is a heterocyclic compound featuring a pyridine core substituted with a 3-ethyl-1,2,4-oxadiazole moiety at the 4-position and an imidazole ring at the 2-position. The imidazole ring is further functionalized with a carboxylic acid group at the 4-position (Figure 1). Its molecular formula is C₁₃H₁₁N₅O₃, with a molecular weight of 285.26 g/mol . Structural analogs of this compound are often explored for applications in drug discovery and pesticide development .

Properties

IUPAC Name

1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O3/c1-2-10-16-12(21-17-10)8-3-4-14-11(5-8)18-6-9(13(19)20)15-7-18/h3-7H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYZHKKVJODKKHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC(=NC=C2)N3C=C(N=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid is a member of a class of heterocyclic compounds known for their diverse biological activities. This article explores its biological activity, highlighting its potential therapeutic applications based on recent research findings.

The molecular formula for this compound is C15H16N6O2C_{15}H_{16}N_{6}O_{2} with a molecular weight of approximately 284.33 g/mol. It contains an imidazole ring along with a pyridine and oxadiazole moiety, which contribute to its biological properties.

Anticancer Activity

Recent studies have shown that derivatives of 1,2,4-oxadiazole exhibit significant anticancer activity. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM)
HeLa (Cervical Cancer)9.27
CaCo-2 (Colon Adenocarcinoma)2.76
3T3-L1 (Mouse Embryo)1.143

These findings suggest that the compound may inhibit tumor growth by inducing apoptosis in cancer cells .

Anti-inflammatory and Analgesic Properties

Compounds containing the oxadiazole structure have been associated with anti-inflammatory effects. They inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX). This inhibition can lead to reduced production of pro-inflammatory mediators .

Antimicrobial Activity

The compound has also shown promising results against various bacterial and fungal strains. For example, derivatives have been tested for their ability to inhibit the growth of antibiotic-resistant bacteria and fungi. The oxadiazole moiety enhances the compound's interaction with microbial targets .

The biological activity of this compound is attributed to its ability to interact with several biological targets:

  • Inhibition of Enzymes : It has been identified as an inhibitor of human deacetylase Sirtuin 2 (HDSirt2), carbonic anhydrase (CA), and histone deacetylases (HDACs), which are implicated in cancer progression and inflammation .
  • Receptor Modulation : The compound acts on various receptors including chemokine receptor type 4 (CXCR4), influencing cellular signaling pathways related to cancer metastasis and immune response .

Case Studies

A notable study evaluated the anticancer potential of a series of oxadiazole derivatives, including the target compound. The study highlighted that modifications at specific positions on the oxadiazole ring significantly enhanced cytotoxicity against several cancer cell lines, indicating structure–activity relationships that could inform future drug design .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and molecular differences between 1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid and related compounds, along with implications for their properties:

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Notes References
This compound Pyridine (2-position: imidazole-4-carboxylic acid; 4-position: 3-ethyl-1,2,4-oxadiazole) C₁₃H₁₁N₅O₃ 285.26 Target compound; structural flexibility for bioactivity optimization.
1-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid Pyridine (2-position: imidazole-4-carboxylic acid; 3-position : 3-ethyl-1,2,4-oxadiazole) C₁₃H₁₁N₅O₃ 285.26 Isomer of the target compound; positional substitution may alter binding interactions.
1-(4-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-1H-imidazole-4-carboxylic acid Substitution of ethyl with propyl on oxadiazole ring C₁₄H₁₃N₅O₃ 299.29 Increased lipophilicity due to longer alkyl chain; potential for enhanced membrane permeability.
1-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid Imidazole replaced with pyrazole ; additional methyl group at pyrazole-5 position C₁₄H₁₃N₅O₃ 299.28 Pyrazole analogs may exhibit distinct electronic properties and metabolic stability.
Imazapic Pyridine (3-carboxylic acid) with imidazolinone substituent C₁₄H₁₇N₃O₃ 275.31 Commercial herbicide; imidazolinone ring enhances herbicidal activity via ALS enzyme inhibition.
RNH-6270 Tetrazole-substituted imidazole derivative with biphenyl and hydroxypropyl groups C₂₆H₂₆N₆O₃ 482.53 Antihypertensive candidate; tetrazole improves acidity and bioavailability.

Key Observations:

Positional Isomerism : The isomer 1-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid (CAS 1338658-79-9) shares the same molecular formula as the target compound but differs in the oxadiazole substitution position on pyridine. This subtle change could influence steric hindrance or hydrogen-bonding interactions in biological systems .

Heterocycle Replacement : Substituting imidazole with pyrazole introduces a nitrogen atom at position 2 of the five-membered ring, which may affect electron distribution and metabolic stability .

Functional Group Variations: Compounds like Imazapic and RNH-6270 highlight the importance of heterocycle choice (e.g., imidazolinone for herbicidal activity, tetrazole for acidity) in determining biological function .

Research Implications

  • Future Directions : Further studies should explore the impact of substitution patterns on solubility, stability, and target binding. Computational modeling or crystallography (using tools like SHELXL ) could elucidate structure-activity relationships.

Q & A

Q. What are the recommended synthetic routes for preparing 1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid?

A common approach involves cyclization reactions using intermediates such as substituted benzoic acid hydrazides. For example, phosphorous oxychloride (POCl₃) at 120°C can facilitate cyclization to form oxadiazole or imidazole moieties . Key steps include:

  • Intermediate preparation : Reacting pyridine derivatives with ethyl oxadiazole precursors.
  • Cyclization : Optimizing temperature and reagent stoichiometry to avoid side products.
  • Purification : Column chromatography or recrystallization using DMF/acetic acid mixtures .

Q. How can the purity and structural integrity of this compound be validated experimentally?

  • Spectroscopic analysis : IR spectroscopy to confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) and ¹H/¹³C NMR to verify aromatic protons and substituent integration .
  • Chromatography : HPLC with UV detection (λ = 254 nm) for purity assessment, referencing standards like PESTANAL® or USP-certified materials .
  • Elemental analysis : Comparing calculated vs. experimental C/H/N/O percentages (deviation < 0.4%) .

Q. What crystallographic methods are suitable for determining its 3D structure?

Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) is standard. Key parameters:

  • Data collection : High-resolution (< 1.0 Å) synchrotron data for complex heterocycles.
  • Refinement : Anisotropic displacement parameters for non-hydrogen atoms and hydrogen bonding analysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of the oxadiazole-imidazole core?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency but may require strict temperature control (80–120°C) .
  • Catalyst screening : Transition metals (e.g., CuI) for click chemistry in triazole formation, or acidic/basic conditions (e.g., NaOAc in acetic acid) for imidazole ring closure .
  • Byproduct mitigation : TLC monitoring to isolate intermediates early, reducing competing pathways .

Q. How can computational methods assist in predicting the compound’s bioactivity?

  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to assess electronic properties (e.g., HOMO-LUMO gaps) and correlate with experimental NMR shifts .
  • Molecular docking : Use AutoDock Vina to model interactions with targets (e.g., enzymes with imidazole-binding sites), guided by crystallographic data from similar structures .
  • QSAR modeling : Train models on imidazole-oxadiazole derivatives to predict pharmacokinetic properties (e.g., logP, solubility) .

Q. How should contradictory biological activity data (e.g., in vitro vs. in vivo) be interpreted?

  • Metabolic stability : Assess susceptibility to esterase-mediated hydrolysis of the carboxylic acid group using liver microsome assays .
  • Membrane permeability : Compare LogD values (experimental vs. predicted) to explain discrepancies in cellular uptake .
  • Off-target effects : Screen against panels of receptors/transporters (e.g., GPCRs) to identify confounding interactions .

Q. What strategies resolve ambiguities in spectral data for regioisomeric impurities?

  • 2D NMR : NOESY or HSQC to distinguish between pyridinyl and imidazolyl proton coupling patterns .
  • Isotopic labeling : Synthesize ¹³C/¹⁵N-labeled analogs to track carbon/nitrogen connectivity in complex heterocycles .
  • Crystallographic validation : Cross-reference NMR assignments with SCXRD bond lengths/angles .

Q. Methodological Resources

  • Synthesis : Cyclization protocols from substituted hydrazides .
  • Characterization : USP/Ph. Eur. standards for HPLC .
  • Crystallography : SHELX workflows for small-molecule refinement .

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